molecular formula C11H15N3O B8792531 N-4-piperidinyl-3-Pyridinecarboxamide

N-4-piperidinyl-3-Pyridinecarboxamide

Cat. No. B8792531
M. Wt: 205.26 g/mol
InChI Key: BSGCAADUBFYIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC1CCN(C(=O)[O-])CC1)c1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[ClH:19].[n:1]1[cH:2][c:3]([C:7](=[O:8])[NH:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O-:17])=[O:18])[CH2:14][CH2:15]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([C:7](=[O:8])[NH:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
O=C(NC1CCN(C(=O)[O-])CC1)c1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(NC1CCN(C(=O)[O-])CC1)c1cccnc1

Outcomes

Product
Name
Type
product
Smiles
O=C(NC1CCNCC1)c1cccnc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.